N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide
Description
Introduction to Complex Heterocyclic Systems
Heterocyclic compounds, defined by the presence of ring structures containing at least two different elements—most commonly carbon and nitrogen—have long been recognized as foundational elements in the design and function of biologically active molecules. The complexity and diversity inherent in heterocyclic chemistry allow for the fine-tuning of molecular properties, such as solubility, electronic distribution, and target specificity, which are crucial for effective drug design and optimization. The compound N-methyl-N-(1-{3-methyl-triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5H,6H,7H-pyrazolo[3,2-b]oxazine-2-carboxamide exemplifies the trend toward constructing molecules that integrate multiple heterocyclic systems, each contributing unique pharmacophoric and physicochemical features.
The rationale for combining such diverse scaffolds is rooted in the desire to expand the chemical space accessible for therapeutic intervention and to address complex biological targets that may require multi-modal mechanisms of action. The interplay between the triazolopyridazine, azetidine, and pyrazolooxazine motifs within this compound underscores the sophistication of modern medicinal chemistry, which leverages both historical knowledge and cutting-edge synthetic methodologies to create novel entities with optimized biological profiles.
Historical Development of Triazolopyridazine-Based Compounds
The triazolopyridazine scaffold, specifically the triazolo[4,3-b]pyridazine system, has a rich history in heterocyclic chemistry and medicinal research. Early investigations into this class of compounds were motivated by the recognition that fused nitrogen-containing heterocycles often exhibit a broad spectrum of biological activities, including anti-inflammatory, antiallergic, and antiasthmatic effects. The synthesis of triazolopyridazine derivatives can be traced back to the latter half of the twentieth century, with significant contributions from researchers seeking to develop novel agents for the treatment of respiratory and immunological disorders.
Patent literature from the 1990s, for example, documents the preparation of numerous triazolopyridazine derivatives, highlighting their efficacy as inhibitors of platelet-activating factor and their potential for use in anti-asthmatic therapies. These early compounds typically featured substitutions at the 6-position of the triazolopyridazine core, a modification found to significantly influence biological activity profiles. The versatility of the scaffold, in terms of both synthetic accessibility and functionalization, facilitated extensive structure-activity relationship studies, enabling the identification of lead compounds with enhanced potency and selectivity.
Recent decades have witnessed a resurgence of interest in triazolopyridazine systems, spurred by advances in synthetic methodologies and a deeper understanding of their pharmacological mechanisms. Notably, triazolopyridazine derivatives have been identified as promising inhibitors of kinases such as c-Met, a target implicated in cancer progression and metastasis. Structure-activity relationship analyses have revealed that modifications to the triazolopyridazine ring system, including the introduction of methyl groups or heteroaryl substituents, can dramatically alter both potency and selectivity for specific biological targets.
The following table summarizes key milestones in the development and application of triazolopyridazine-based compounds:
This historical trajectory underscores the enduring relevance of the triazolopyridazine scaffold in medicinal chemistry and its capacity for adaptation to emerging therapeutic challenges.
Evolution of Pyrazolooxazine Scaffold in Medicinal Chemistry
The pyrazolo[3,2-b]oxazine ring system represents another sophisticated heterocyclic motif, characterized by the fusion of a pyrazole ring to an oxazine moiety. The evolution of this scaffold in medicinal chemistry has been shaped by the recognition that fused heterocycles often display enhanced pharmacological properties compared to their monocyclic counterparts, owing to increased rigidity, planarity, and the ability to present multiple points of interaction with biological targets.
Early synthetic efforts focused on the development of efficient routes to construct the pyrazolooxazine core, often employing cyclization reactions of appropriately substituted hydrazines and carbonyl compounds. The versatility of the oxazine ring, which can incorporate various substituents and functional groups, allows for the fine-tuning of electronic and steric properties, thereby influencing both the pharmacokinetic and pharmacodynamic characteristics of resulting compounds.
In medicinal chemistry, the pyrazolooxazine scaffold has been explored for a range of therapeutic applications, including as central nervous system agents, anti-inflammatory drugs, and enzyme inhibitors. The unique electronic properties conferred by the nitrogen and oxygen atoms within the fused system enable these compounds to engage in a variety of non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for high-affinity binding to biological macromolecules.
Recent research has highlighted the potential of pyrazolooxazine derivatives as privileged structures for the design of multi-targeted agents, particularly in the context of complex diseases that involve dysregulation of multiple signaling pathways. The integration of the pyrazolooxazine motif into larger, multi-heterocyclic frameworks, as seen in the title compound, reflects a strategic approach to maximize both biological activity and molecular diversity.
The following table provides a summary of representative synthetic methodologies and applications for pyrazolooxazine derivatives:
The ongoing evolution of the pyrazolooxazine scaffold in medicinal chemistry is driven by both synthetic innovation and the expanding recognition of its pharmacological potential.
Significance of Azetidine-Containing Structures in Drug Development
Azetidine, a four-membered saturated nitrogen-containing ring, has garnered increasing attention in recent years as a valuable motif in drug discovery. Unlike larger nitrogen heterocycles such as piperidine or pyrrolidine, azetidine imparts unique conformational and electronic properties to molecules, often resulting in improved pharmacokinetic profiles and enhanced biological activity.
The incorporation of azetidine rings into drug candidates is motivated by several factors. First, the ring strain inherent to the four-membered system can influence both the reactivity and metabolic stability of the compound, potentially leading to favorable pharmacological properties. Second, the nitrogen atom within the ring can participate in hydrogen bonding and other interactions with biological targets, contributing to increased binding affinity and selectivity.
Medicinal chemists have exploited these features to design azetidine-containing molecules for a variety of therapeutic indications, including antiviral, anticancer, and central nervous system disorders. The ability to introduce substituents at various positions on the azetidine ring further enhances the versatility of this scaffold, enabling the fine-tuning of molecular properties to optimize drug-like characteristics.
Recent advances in synthetic methodologies have facilitated the efficient construction of azetidine rings, often via cyclization reactions or ring expansion strategies. These developments have expanded the chemical space accessible for lead optimization and fragment-based drug design, supporting the discovery of novel agents with improved efficacy and safety profiles.
The following table summarizes the key advantages and applications of azetidine-containing structures in drug development:
The strategic inclusion of azetidine within the title compound reflects a broader trend in medicinal chemistry toward leveraging small, strained heterocycles to achieve desired pharmacological outcomes.
Current Research Trends in Multi-Heterocyclic Hybrid Compounds
The convergence of multiple heterocyclic motifs within a single molecular entity, as exemplified by N-methyl-N-(1-{3-methyl-triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5H,6H,7H-pyrazolo[3,2-b]oxazine-2-carboxamide, represents a cutting-edge trend in medicinal chemistry. This approach, often referred to as the design of multi-heterocyclic hybrid compounds, is driven by the recognition that complex diseases frequently involve multiple biological targets and pathways, necessitating the development of agents capable of multi-modal action.
Current research in this area is characterized by several key themes. First, there is a focus on the rational design of hybrid molecules that integrate privileged scaffolds, each contributing distinct pharmacophoric elements and physicochemical properties. Second, advances in synthetic chemistry, including multicomponent reactions and modular assembly strategies, have enabled the rapid and efficient construction of such complex architectures. Third, the application of computational modeling and structure-based design has facilitated the identification of optimal scaffold combinations and substitution patterns to maximize biological activity and selectivity.
The biological evaluation of multi-heterocyclic hybrids has yielded promising results across a range of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. For example, triazolopyridazine-pyrazolooxazine hybrids have demonstrated potent kinase inhibition and anti-proliferative activity in cancer cell models. Similarly, compounds integrating azetidine rings have shown enhanced metabolic stability and improved pharmacokinetic profiles, supporting their advancement as drug candidates.
The following table highlights representative research findings for multi-heterocyclic hybrid compounds:
The integration of multiple heterocyclic systems within a single molecule offers a powerful strategy for addressing the challenges of drug resistance, target selectivity, and polypharmacology, positioning such compounds at the forefront of modern drug discovery.
Properties
IUPAC Name |
N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O2/c1-11-18-19-14-4-5-15(21-25(11)14)23-9-12(10-23)22(2)17(26)13-8-16-24(20-13)6-3-7-27-16/h4-5,8,12H,3,6-7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAMSAXVTTVADR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=NN5CCCOC5=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide (CAS Number: 2380184-75-6) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 386.4 g/mol. The structure includes multiple heterocyclic rings that contribute to its biological activity. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₈O |
| Molecular Weight | 386.4 g/mol |
| CAS Number | 2380184-75-6 |
| Melting Point | Not available |
| Density | Not available |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of triazolo-pyridazine have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth.
Case Study: Kinase Inhibition
A study focused on the synthesis of triazolo derivatives demonstrated that certain compounds had IC50 values in the low nanomolar range against receptor tyrosine kinases (RTKs), which are critical in cancer progression. The compound's ability to inhibit EGFR (Epidermal Growth Factor Receptor) was particularly noted, with binding affinity significantly higher for mutant forms compared to wild-type receptors .
Antimicrobial Activity
Other research has highlighted the antimicrobial potential of related compounds. For example, derivatives have been tested against various bacterial strains and exhibited potent inhibitory effects. A notable finding was the activity against antibiotic-resistant strains, suggesting a potential application in treating infections caused by resistant pathogens .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Kinases : Binding to ATP-binding sites of kinases leads to decreased phosphorylation of downstream targets.
- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the molecular structure significantly affect biological activity. For instance:
- Substituents on the Triazole Ring : Altering substituents can enhance potency and selectivity for specific kinases.
- Azetidine Modifications : Changes in the azetidine moiety influence the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other triazolo- and pyrazolo-fused heterocycles. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Core Heterocycles: The target compound’s pyrazolo-oxazine and triazolo-pyridazine framework differs from analogs like 5j and 5k, which use triazolo-pyrimidine cores. The azetidine linker in the target compound introduces conformational rigidity absent in simpler triazolo-pyrimidine derivatives .
Substituent Effects :
- Electron-withdrawing groups (e.g., nitro in 5j ) reduce yield (43%) compared to bromo-substituted analogs (5k , 54%), suggesting steric or electronic challenges in synthesis .
- The target compound’s methyl and carboxamide groups may enhance solubility relative to halogenated derivatives (5k ) but could reduce membrane permeability.
Spectral and Analytical Data :
- HRMS and NMR data for analogs like 5j–5n confirm regioselective synthesis and purity, but such data are unavailable for the target compound, complicating direct comparisons .
Research Findings and Mechanistic Insights
- Dereplication and Molecular Networking :
Studies using MS/MS-based molecular networking (cosine scores 0–1) indicate that compounds with triazolo-pyridazine cores cluster separately from triazolo-pyrimidines due to distinct fragmentation patterns . This suggests divergent metabolic pathways or bioactivities. - Synthetic Challenges :
The target compound’s azetidine linker and fused heterocycles likely require multi-step synthesis with lower yields, similar to 5j–5n (43–56%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
